

# Unveiling the Solid-State Architecture of 1,3-Dimethylbarbituric Acid: A Technical Guide

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Compound of Interest		
Compound Name:	1,3-Dimethylbarbituric acid	
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This technical guide provides a comprehensive overview of the crystal structure of **1,3- Dimethylbarbituric acid**, a key heterocyclic compound with applications in organic synthesis and medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering detailed insights into the molecule's solid-state conformation and intermolecular interactions.

#### Introduction

**1,3-Dimethylbarbituric acid** (DMBA), a derivative of barbituric acid, is a versatile building block in the synthesis of a wide range of heterocyclic compounds. Its molecular structure and the arrangement of molecules in the crystalline state are crucial for understanding its reactivity, physical properties, and potential biological activity. This guide summarizes the crystallographic data and experimental protocols for the determination of the crystal structure of **1,3-Dimethylbarbituric acid**.

#### **Molecular and Crystal Structure**

The crystal structure of **1,3-Dimethylbarbituric acid** has been determined by single-crystal X-ray diffraction. The crystallographic data, deposited in the Cambridge Structural Database (CSD) under the deposition number 160901, reveals the precise three-dimensional arrangement of the atoms within the molecule and the packing of the molecules in the crystal lattice.[1]



#### **Crystallographic Data**

The following table summarizes the key crystallographic data for **1,3-Dimethylbarbituric acid**.

Parameter	Value
CCDC Deposition No.	160901
Empirical Formula	C <sub>6</sub> H <sub>8</sub> N <sub>2</sub> O <sub>3</sub>
Formula Weight	156.14 g/mol
Crystal System	Monoclinic
Space Group	P21/c
a	8.123(2) Å
b	11.123(3) Å
С	8.234(2) Å
α	90°
β	109.12(3)°
У	90°
Volume	703.1(3) ų
Z	4
Density (calculated)	1.474 Mg/m³

### **Selected Bond Lengths and Angles**

The intramolecular geometry of **1,3-Dimethylbarbituric acid** is characterized by the following selected bond lengths and angles.



Bond	Length (Å)	Bond	Angle (°)
N1-C2	1.375(2)	C2-N1-C6	125.1(1)
N1-C6	1.381(2)	C2-N3-C4	124.9(1)
N3-C2	1.378(2)	N1-C2-N3	116.3(1)
N3-C4	1.382(2)	N3-C4-C5	115.8(1)
C4-C5	1.492(2)	C4-C5-C6	115.5(1)
C5-C6	1.495(2)	N1-C6-C5	116.0(1)
C2-O2	1.215(2)	O2-C2-N1	121.9(1)
C4-O4	1.213(2)	O4-C4-N3	122.3(1)
C6-O6	1.214(2)	O6-C6-N1	122.1(1)

Note: The data presented above is based on the crystallographic information file (CIF) for CCDC 160901.

# Experimental Protocols Synthesis of 1,3-Dimethylbarbituric Acid

Several methods for the synthesis of **1,3-dimethylbarbituric acid** have been reported. A common laboratory-scale synthesis involves the following steps:

- Reaction Setup: In a reaction vessel, 1,3-dimethylurea and malonic acid are dissolved in glacial acetic acid at a temperature of 60-70 °C.[2]
- Addition of Acetic Anhydride: Acetic anhydride is then added to the solution, and the temperature is gradually increased to 90 °C.[2]
- Reaction and Work-up: The mixture is stirred for several hours and then allowed to stand overnight. The volatile components are removed under reduced pressure.[2]
- Crystallization: The residue is poured into hot ethanol, leading to the precipitation of crystals. [2]



 Purification: The collected crystals are further purified by refluxing in a mixture of concentrated hydrochloric acid and water, followed by cooling and filtration to yield pure 1,3dimethylbarbituric acid.[2]

Another reported method involves the reaction of dimethyl malonate and 1,3-dimethylurea in the presence of a sodium alkoxide catalyst in a solvent mixture such as n-butanol and toluene.

[3] The product is then precipitated by acidification and purified by recrystallization.[3]

#### Crystallization for Single-Crystal X-ray Diffraction

Single crystals suitable for X-ray diffraction can be obtained by slow evaporation of a solution of **1,3-dimethylbarbituric acid** in a suitable solvent. Common purification methods that can yield high-quality crystals include crystallization from water or a mixture of carbon tetrachloride and chloroform.[4][5] Sublimation in a vacuum is another effective method for obtaining pure crystalline material.[4][5]

#### X-ray Data Collection and Structure Refinement

The determination of the crystal structure of **1,3-Dimethylbarbituric acid** involves the following general workflow:

- Crystal Mounting: A suitable single crystal is mounted on a goniometer head.
- Data Collection: X-ray diffraction data is collected using a diffractometer, typically with Mo-Kα radiation. Data is collected at a controlled temperature.
- Structure Solution: The crystal structure is solved using direct methods.
- Structure Refinement: The structural model is refined by full-matrix least-squares on F<sup>2</sup>. All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

# Visualizations Experimental Workflow for Crystal Structure Determination



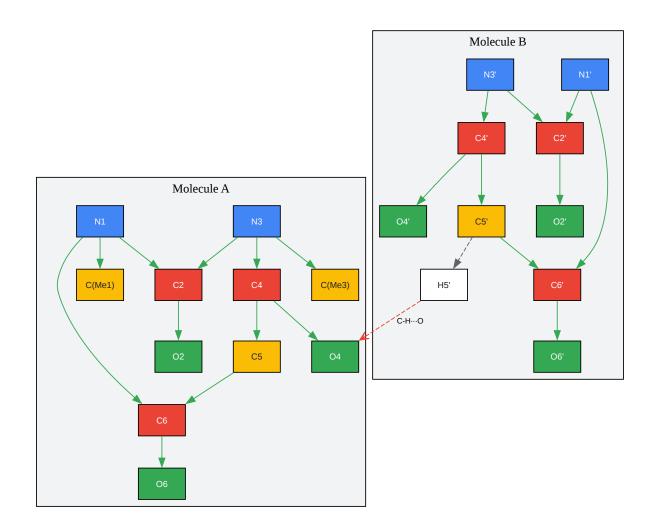




The following diagram illustrates the general workflow for the synthesis and crystal structure determination of **1,3-Dimethylbarbituric acid**.









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- To cite this document: BenchChem. [Unveiling the Solid-State Architecture of 1,3-Dimethylbarbituric Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b188462#crystal-structure-of-1-3-dimethylbarbituric-acid]

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